molecular formula C9H4BrCl2N B1519187 4-Bromo-7,8-dichloroquinoline CAS No. 1070879-40-1

4-Bromo-7,8-dichloroquinoline

Cat. No.: B1519187
CAS No.: 1070879-40-1
M. Wt: 276.94 g/mol
InChI Key: HCKYNTRWPZIEGM-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dichloroquinoline is a chemical compound with the molecular formula C9H4BrCl2N and a molecular weight of 276.94 g/mol . Quinoline derivatives, such as this one, have garnered widespread attention among chemists and biologists.


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string ClC(C1=NC=CC(Br)=C1C=C2)=C2Cl . This indicates the presence of bromine and chlorine substituents on the quinoline ring.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

Synthesis of Antileishmanial and Antitubercular Agents

4-Bromo-7,8-dichloroquinoline derivatives have been synthesized for their potential as antileishmanial and antitubercular agents. A series of 4-amino-7-chloroquinoline derivatives were created through the reaction of 4,7-dichloro-quinoline with corresponding diamines and propargyl bromide. These compounds showed promising results against Mycobacterium tuberculosis, with MIC values comparable to first and second-line drugs used in tuberculosis treatment. One compound was significantly more active than amphotericin B against Leishmania chagasi, indicating a potential avenue for therapeutic development against leishmaniasis and tuberculosis (Carmo et al., 2011).

Photolabile Protecting Groups

Brominated hydroxyquinoline derivatives, such as 8-bromo-7-hydroxyquinoline, have been explored for their use as photolabile protecting groups. These compounds exhibit a greater single photon quantum efficiency than other photolabile groups and have shown sensitivity to multiphoton-induced photolysis, making them useful in the caging of biological messengers for in vivo studies. Their increased solubility and low fluorescence further support their application in biological research for controlled release of caged compounds upon light exposure (Fedoryak & Dore, 2002).

Vibrational Spectroscopic Studies

Comparative vibrational spectroscopic studies of bromo and chloro substituted hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been conducted to analyze their molecular structures and behaviors. Density Functional Theory (DFT) calculations have been utilized to compare the effects of bromine and chlorine substituents on the vibrational frequencies, revealing insights into the molecular stability and bond strengths of these compounds. Such studies are crucial for understanding the physicochemical properties of brominated quinolines and their derivatives (Lakshmi, Balachandran, & Janaki, 2011).

Antimalarial Activity

Research into the antimalarial activity of 7-substituted 4-aminoquinolines has demonstrated that derivatives with halogen substituents at the 7-position, including bromo and iodo substituents, exhibit activity against both chloroquine-susceptible and -resistant Plasmodium falciparum. These findings highlight the potential of brominated quinoline derivatives in the development of new antimalarial therapies, offering a basis for further exploration into their mechanism of action and optimization for clinical use (De et al., 1998).

Safety and Hazards

According to the safety data sheet from Sigma-Aldrich, 4-Bromo-7,8-dichloroquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It’s hazardous with the signal word “Danger” and has hazard statements H301 - H318 - H413 . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using protective clothing and eye protection .

Properties

IUPAC Name

4-bromo-7,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYNTRWPZIEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653689
Record name 4-Bromo-7,8-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-40-1
Record name Quinoline, 4-bromo-7,8-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7,8-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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